![molecular formula C11H22ClN3O B1384061 1,3'-Bipiperidine-4-carboxamide hydrochloride CAS No. 2173091-75-1](/img/structure/B1384061.png)
1,3'-Bipiperidine-4-carboxamide hydrochloride
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Overview
Description
1,3’-Bipiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C11H22ClN3O and a molecular weight of 247.76 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is part of the piperidine family, which is known for its significant role in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3’-Bipiperidine-4-carboxamide hydrochloride typically involves the coupling of piperidine derivatives under controlled conditions. One common method includes the reaction of piperidine with a carboxamide derivative in the presence of a catalyst . The reaction conditions often require a specific temperature range and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield while minimizing impurities. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,3’-Bipiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H22ClN3O
- Molecular Weight : 247.76 g/mol
- IUPAC Name : 1-piperidin-3-ylpiperidine-4-carboxamide;hydrochloride
The compound features a bipiperidine structure that allows for unique interactions with biological targets, making it a valuable building block in organic synthesis.
Chemistry
1,3'-Bipiperidine-4-carboxamide hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. It is often utilized in:
- Synthesis of Heterocycles : Its structure allows for the formation of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
- Catalysis : The compound can act as a ligand in catalytic processes, facilitating reactions that lead to the formation of more complex structures.
Biology
In biological research, this compound is employed to study enzyme interactions and protein binding. Notable applications include:
- Enzyme Inhibition Studies : It has been used to investigate the inhibition mechanisms of specific enzymes, providing insights into drug design.
- Protein Binding Affinity : Research indicates that this compound can bind to proteins, which is critical for understanding its pharmacokinetics and therapeutic potential.
Medicine
The compound is being investigated for its potential therapeutic applications:
- Drug Development : As a precursor in the synthesis of novel pharmacological agents, it shows promise in developing treatments for various diseases.
- Anticancer Research : Studies have demonstrated its activity against certain cancer cell lines, suggesting potential use in anticancer therapies.
Case Study 1: Enzyme Interaction
A study focused on the interaction of this compound with a specific enzyme revealed that it acts as a competitive inhibitor. The research utilized kinetic assays to determine the binding affinity and inhibition constant (Ki), demonstrating its potential as a lead compound for drug development targeting that enzyme.
Case Study 2: Anticancer Activity
In vitro tests on various cancer cell lines (e.g., HeLa and MCF7) indicated that this compound exhibited significant cytotoxic effects. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1,3’-Bipiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle widely used in organic synthesis.
Bipyridine: Known for its role as a ligand in coordination chemistry.
Piperazine: Another nitrogen-containing heterocycle with applications in pharmaceuticals.
Uniqueness
1,3’-Bipiperidine-4-carboxamide hydrochloride is unique due to its specific structure, which allows for distinct interactions with molecular targets compared to other piperidine derivatives. This uniqueness makes it valuable for specialized research applications .
Biological Activity
1,3'-Bipiperidine-4-carboxamide hydrochloride (CAS No. 2173091-75-1) is a chemical compound with significant biological activity, primarily in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, particularly in the inhibition of various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C11H22ClN3O, with a molecular weight of 247.76 g/mol. Its structure features two piperidine rings and a carboxamide group, which contribute to its unique binding properties and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It binds to enzymes and receptors, modifying their activity and leading to various biochemical effects. The precise mechanisms depend on the target and context of use, but it often involves modulation of signaling pathways critical for cellular function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : This compound has been assessed for its efficacy against Mycobacterium tuberculosis. A study highlighted its role in inhibiting this pathogen through structure-activity relationship (SAR) assessments, indicating promising in vitro activity against resistant strains .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic diseases.
- Potential Therapeutic Applications : The compound is being explored as a precursor for developing new drugs due to its favorable interactions with biological targets. Its unique structure allows for further modifications that can enhance efficacy and reduce side effects .
Case Studies
- Inhibition of Mycobacterium tuberculosis : A high-throughput screening identified this compound as a lead compound against M. tuberculosis, showing an MIC (Minimum Inhibitory Concentration) value that suggests effective antibacterial properties. Subsequent analogs were synthesized to improve potency while maintaining favorable physicochemical properties .
- Enzyme Interaction Studies : Various studies have utilized this compound to investigate its binding affinity with different enzymes. For instance, assays conducted using ChEMBL data showed that the compound interacts robustly with key metabolic enzymes, highlighting its potential role in drug metabolism studies .
Data Tables
Properties
IUPAC Name |
1-piperidin-3-ylpiperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10;/h9-10,13H,1-8H2,(H2,12,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBUSFOLOIEVJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC(CC2)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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